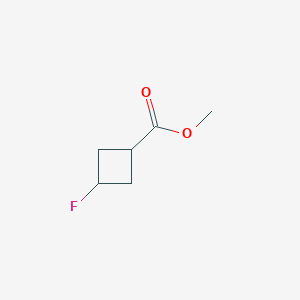

Methyl 3-fluorocyclobutane-1-carboxylate

Description

Significance of Fluorine Substitution in Modulating Molecular Properties and Reactivity

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.com Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the properties of a molecule. nih.gov This substitution can influence a compound's acidity, basicity, metabolic stability, and lipophilicity. researchgate.netresearchgate.net

For instance, the replacement of a hydrogen atom or a methyl group with a fluorine atom or a trifluoromethyl (CF3) group can lower the pKa of nearby acidic functional groups and decrease the basicity of amines. nih.govresearchgate.net Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolic pathways, thereby increasing the half-life and bioavailability of a drug candidate. mdpi.com The strategic placement of fluorine can also modulate a molecule's conformation and its ability to engage in specific interactions with biological targets. mdpi.com

| Binding Affinity | Can enhance binding to target proteins. | Fluorine can participate in favorable electrostatic interactions and displace water molecules in binding pockets. |

Overview of Cyclobutane (B1203170) Scaffolds in Chemical Biology and Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has gained considerable attention as a versatile scaffold in drug design. chemrxiv.orgbioorganica.com.ua Its strained, three-dimensional structure provides a level of conformational rigidity that is absent in more flexible acyclic chains. chemrxiv.org This rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. chemrxiv.org

Cyclobutane scaffolds are often used as bioisosteres for other common chemical groups, such as gem-dimethyl groups or phenyl rings. This substitution can lead to improved physicochemical properties, including increased solubility and metabolic stability, while maintaining or enhancing biological activity. The defined spatial arrangement of substituents on a cyclobutane ring allows for precise exploration of chemical space, aiding in the optimization of drug candidates. bioorganica.com.ua Several approved drugs and clinical candidates incorporate the 1,3-disubstituted cyclobutane motif, highlighting its importance in medicinal chemistry. bioorganica.com.ua

Positioning of Methyl 3-Fluorocyclobutane-1-carboxylate within the Landscape of Fluorinated Cyclic Esters

This compound stands as a key building block that embodies the beneficial attributes of both fluorine substitution and the cyclobutane core. As a bifunctional molecule, it features a reactive methyl ester group that can be readily converted into other functional groups (e.g., carboxylic acids, amides, alcohols) and a fluorine atom that imparts the unique properties discussed previously. researchgate.netresearchgate.net

This compound serves as a valuable starting material for the synthesis of more complex molecules intended for biological evaluation. bioorganica.com.ua The presence of the fluorine atom on the cyclobutane ring is known to significantly influence the acidity of the corresponding carboxylic acid. researchgate.net The synthesis of such building blocks, often starting from precursors like 3-oxocyclobutane carboxylic acid, has been optimized for multigram scale production, making them accessible for broader research applications. researchgate.netresearchgate.net The strategic combination of the ester functionality, the conformationally restricted cyclobutane ring, and the modulating fluorine atom makes this compound and its derivatives powerful tools in the design of next-generation pharmaceuticals. A notable application of a closely related structure is seen in 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), a radiolabeled amino acid used as a PET imaging agent for brain tumors. snmjournals.orgnih.gov

Table 2: Chemical Information for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1547065-03-1 bldpharm.com.tr |

| Molecular Formula | C6H9FO2 |

| Molecular Weight | 132.13 g/mol |

| SMILES | COC(=O)C1CC(F)C1 |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluorocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHXRDVUAAMVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 3 Fluorocyclobutane 1 Carboxylate and Derived Analogues

Precursor Synthesis: Advanced Approaches to 3-Fluorocyclobutane-1-carboxylic Acid

The cornerstone of synthesizing methyl 3-fluorocyclobutane-1-carboxylate is the efficient preparation of its precursor, 3-fluorocyclobutane-1-carboxylic acid. Various advanced synthetic methods have been developed to construct this key fluorinated cyclobutane (B1203170) intermediate.

Nucleophilic Fluorination Techniques for Cyclobutane Systems

Nucleophilic fluorination is a prominent strategy for introducing fluorine into the cyclobutane core. A common approach involves the synthesis of 3-fluorocyclobutane-1-carboxylic acid starting from cyclobutanone (B123998). researchgate.net This transformation can be achieved through a multi-step sequence that leverages the introduction of a fluorine atom via nucleophilic substitution. Reagents such as diethylaminosulfur trifluoride (DAST) or other sources of nucleophilic fluoride (B91410) are employed to convert a hydroxyl precursor into the desired fluorinated analogue. The hydroxyl group is typically introduced by reduction of a ketone. The choice of fluorinating agent and reaction conditions is critical to maximize yield and minimize the formation of elimination byproducts.

| Starting Material | Key Reagents | Intermediate | Product | Ref. |

| Cyclobutanone | 1. KCN, HCl; 2. H2SO4, H2O | 3-Oxocyclobutane-1-carboxylic acid | 3-Fluorocyclobutane-1-carboxylic acid | researchgate.net |

| 3-Oxocyclobutane-1-carboxylic acid | 1. NaBH4; 2. DAST | 3-Hydroxycyclobutane-1-carboxylic acid | 3-Fluorocyclobutane-1-carboxylic acid | researchgate.net |

Cycloaddition Reactions Involving Fluorinated Olefins for Ring Formation

[2+2] cycloaddition reactions provide a powerful and direct method for constructing the cyclobutane ring system. organic-chemistry.org In the context of 3-fluorocyclobutane-1-carboxylic acid synthesis, this can involve the reaction of a fluorinated alkene with a suitable ketene (B1206846) or ketene equivalent. For instance, the cycloaddition of fluoroethene with a ketene bearing a carboxylate or a protected carboxyl group can, in principle, yield the desired cyclobutane skeleton directly. The regioselectivity and stereoselectivity of these reactions are crucial and are often influenced by the electronic properties and steric bulk of the substituents on both the olefin and the ketene. nih.gov Photocatalytic methods have emerged as a mild and efficient way to promote [2+2] cycloadditions. rsc.org

Divergent Synthetic Pathways to Fluorinated Cyclobutanes

Divergent synthetic strategies offer the flexibility to generate a variety of fluorinated cyclobutane derivatives from a common intermediate. These pathways often involve the late-stage introduction of fluorine or the functionalization of a pre-existing fluorinated cyclobutane core. For example, a cyclobutane with multiple functional groups can be selectively manipulated to yield different fluorinated products. This approach is particularly valuable for creating libraries of related compounds for structure-activity relationship studies.

Multigram Synthesis Strategies for Key Fluorocyclobutane (B14750743) Building Blocks

The utility of 3-fluorocyclobutane-1-carboxylic acid as a building block necessitates its availability on a multigram scale. researchgate.net Scalable syntheses have been developed, often starting from readily available and inexpensive materials like 3-oxocyclobutane carboxylic acid. researchgate.net These large-scale preparations require robust and reproducible reaction protocols, with a focus on minimizing the use of hazardous reagents and simplifying purification procedures. Efficient heat management and controlled addition of reagents are critical considerations in scaling up these syntheses. A notable example involves the multigram synthesis of various α-trifluoromethyl cyclobutane-containing building blocks, demonstrating the feasibility of producing these complex structures in significant quantities. bioorganica.com.ua

Esterification Protocols for the Preparation of this compound

Once 3-fluorocyclobutane-1-carboxylic acid is obtained, the final step is its conversion to the corresponding methyl ester. Several standard esterification methods can be employed for this transformation.

One of the most common and straightforward methods is the Fischer esterification . libretexts.orgmasterorganicchemistry.comkhanacademy.org This acid-catalyzed reaction involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium is typically driven towards the product by using a large excess of methanol or by removing the water formed during the reaction. masterorganicchemistry.com

For substrates that may be sensitive to strong acids and high temperatures, milder methods are preferred. DCC (dicyclohexylcarbodiimide) coupling , often in the presence of a catalyst like DMAP (4-dimethylaminopyridine), is a highly effective method for forming esters at room temperature. libretexts.orgchemistrysteps.comresearchgate.net This method involves the activation of the carboxylic acid by DCC to form a highly reactive intermediate, which is then readily attacked by methanol.

Another mild and efficient method is the use of diazomethane (CH₂N₂) or its safer, more stable alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) . wordpress.comlibretexts.org Diazomethane reacts rapidly and cleanly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct. libretexts.org TMS-diazomethane offers similar reactivity with improved handling safety.

| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple | Reversible, requires harsh conditions |

| DCC Coupling | Methanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yield | DCC byproduct can be difficult to remove |

| Diazomethane | CH₂N₂ in ether | Room Temperature | Fast, clean, high yield | Toxic, explosive, requires special handling |

| TMS-Diazomethane | (CH₃)₃SiCHN₂ in methanol/ether | Room Temperature | Safer than diazomethane, high yield | Reagent cost |

Stereoselective and Enantioselective Synthesis of Fluorinated Cyclobutane Carboxylates

The development of stereoselective and enantioselective methods for the synthesis of fluorinated cyclobutanes is of significant interest, as the stereochemistry of the fluorine atom and the carboxylate group can have a profound impact on the biological activity of molecules containing this scaffold.

Catalytic enantioselective [2+2] cycloadditions have emerged as a powerful tool for the synthesis of chiral cyclobutanes. elsevierpure.com These reactions often employ chiral Lewis acid or transition metal catalysts to control the stereochemical outcome of the ring formation. By selecting the appropriate catalyst and reaction conditions, it is possible to favor the formation of one enantiomer over the other.

Recent advances in this area include the use of visible-light-induced asymmetric [2+2] cycloadditions, which can proceed under mild conditions. nih.gov Furthermore, the development of catalytic enantioselective methods to synthesize cyclobutylboronates provides access to versatile chiral intermediates that can be further functionalized to a variety of enantiomerically enriched cyclobutane derivatives.

Diastereoselective Control in Cyclobutane Construction

Achieving control over the relative stereochemistry of substituents on a cyclobutane ring is a fundamental challenge in their synthesis. The development of diastereoselective methods is crucial for producing specific isomers, as the spatial arrangement of atoms can significantly influence a molecule's biological activity.

Several strategies have been employed to control the diastereoselectivity in the formation of substituted cyclobutanes. One effective method involves the Michael addition of nucleophiles onto cyclobutenes. researchgate.net This approach allows for the introduction of various substituents with a high degree of stereocontrol, influenced by the nature of the reactants and reaction conditions. For instance, the addition of N-heterocycles to bromocyclobutanes can proceed with high diastereoselectivity, yielding functionalized aminocyclobutane esters and amides. researchgate.net

Another powerful technique is the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). nih.gov By selecting an appropriate catalyst system, it is possible to direct the reaction towards different constitutional isomers with excellent diastereoselectivity. For example, a Cu(I) catalytic system can facilitate an α-selective nucleophilic addition to yield 1,1,3-functionalized cyclobutanes, often as a single diastereoisomer. nih.gov In contrast, a Cu(II) system can promote a β'-selective pathway to produce 1,2,3-trisubstituted variants with high diastereomeric ratios. nih.gov

For fluorinated cyclobutanes specifically, synthetic schemes often lead to mixtures of diastereomers that require separation. Multigram synthesis of 3-fluorinated cyclobutane building blocks has been achieved through methods like nucleophilic fluorination, leading to key intermediates such as 3-fluorocyclobutanecarboxylic acid. researchgate.net In these routes, the separation of diastereomers is a critical step to obtain stereochemically pure cis- and trans-isomeric products. researchgate.net

| Methodology | Key Features | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Michael Addition onto Cyclobutenes | Addition of N-nucleophiles to functionalized cyclobutenes. | High, dependent on substrates and conditions. | researchgate.net |

| Catalyst-Controlled Hydrophosphination | Regiodivergent addition to acyl bicyclobutanes using different copper catalysts. | Up to >20:1 | nih.gov |

| Nucleophilic Fluorination & Separation | Introduction of fluorine followed by chromatographic separation of isomers. | Not applicable (yields mixture for separation). | researchgate.net |

Asymmetric Hydroboration and Hydrodefluorination Approaches to Chiral Fluorocyclobutanes

The synthesis of enantioenriched chiral fluorinated cyclobutanes is a significant challenge in synthetic chemistry. researchgate.netnih.gov Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has emerged as a highly effective strategy to address this. researchgate.netnih.gov This methodology provides access to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. researchgate.net

The core of this approach is a mild and highly selective asymmetric hydroboration with pinacolborane (HBPin). nih.gov This step can be followed by two distinct transformations:

Synthesis of Chiral gem-Difluorinated α-Boryl Cyclobutanes: The initial hydroboration product is a versatile chiral building block that can be used for a wide range of subsequent derivatizations, providing a platform for creating diverse enantioenriched fluorinated cyclobutane derivatives. researchgate.netnih.gov

Formal Hydrodefluorination: Through the subsequent addition of a base, and sometimes a palladium catalyst, a formal hydrodefluorination occurs, where one of the fluorine atoms is replaced by hydrogen. researchgate.netnih.gov This process yields chiral monofluorinated cyclobutenes while retaining the four-membered ring structure. researchgate.net

This dual capability allows for a diversified synthesis of different types of chiral fluorinated cyclobutane derivatives from a common starting material. nih.gov The success of these transformations relies on the efficiency and selectivity of the rhodium-catalyzed asymmetric hydroboration step. researchgate.net

| Substrate Type | Catalyst System | Product Type | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| gem-Difluorinated Cyclobutene | Rhodium / Chiral Ligand | Chiral gem-Difluorinated α-Boryl Cyclobutane | Excellent | researchgate.netnih.gov |

| gem-Difluorinated Cyclobutene | Rhodium / Chiral Ligand | Chiral Monofluorinated Cyclobutene (via Hydrodefluorination) | Excellent | researchgate.netnih.gov |

Atom Economy and Green Chemistry Principles in Fluorocyclobutane Synthesis

The principles of green chemistry and atom economy are increasingly important in modern organic synthesis, aiming to design processes that are efficient, safe, and environmentally benign. jocpr.com Atom economy, a concept introduced in the 1990s, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as cycloadditions and catalytic hydrogenations, are inherently less wasteful. jocpr.comnih.gov

In the context of fluorocyclobutane synthesis, these principles are being applied to develop more sustainable methodologies. A notable example is the use of photochemical reactions, which can replace traditional reagents with renewable visible light as an energy source. rsc.org A novel photochemical protocol for the selective difluoromethylation of bicyclobutanes demonstrates high atom economy and fully controlled chemoselectivity using green solvents. rsc.org This approach avoids the use of environmentally burdensome fluorination methods that are common in the construction of difluoromethyl cyclobutanes. rsc.org

Further inspiration for green synthesis of cyclobutanes comes from protocols developed for related structures. For instance, the synthesis of certain cyclobutane-based materials has been achieved using simple, green-inspired methods such as the photochemical cyclodimerization of precursors in green solvents like acetone (B3395972) at ambient temperatures. researchgate.net Subsequent steps have utilized aqueous bromate-bromide mixtures as a green brominating agent to eliminate the use of more hazardous elemental bromine. researchgate.net

Applying these principles to the synthesis of this compound involves several considerations:

Catalytic Methods: Employing catalytic reactions, such as the asymmetric hydroboration discussed previously, maximizes efficiency and reduces waste compared to stoichiometric reagents. researchgate.net

Solvent Choice: Selecting greener solvents that are less toxic and biodegradable can significantly reduce the environmental impact of a synthetic process. rsc.orgresearchgate.net

Energy Efficiency: Using energy sources like visible light or conducting reactions at ambient temperature lowers energy consumption. rsc.orgresearchgate.net

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts is a core tenet of atom economy. jocpr.com

By integrating these green chemistry principles, the synthesis of complex molecules like this compound can become more sustainable and economically viable. jocpr.comresearchgate.net

| Green Chemistry Principle | Application in Cyclobutane Synthesis | Benefit | Reference |

|---|---|---|---|

| High Atom Economy | Use of catalytic reactions and cycloadditions. | Maximizes incorporation of starting materials into the product, minimizing waste. | jocpr.comnih.gov |

| Use of Renewable Feedstocks/Energy | Photochemical reactions using visible light. | Reduces reliance on fossil fuels and harsh reagents. | rsc.org |

| Safer Solvents and Auxiliaries | Employing solvents like acetone instead of chlorinated solvents. | Reduces toxicity and environmental harm. | researchgate.net |

| Design for Energy Efficiency | Reactions conducted at ambient temperature. | Lowers energy consumption and associated costs. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Fluorocyclobutane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Methyl 3-fluorocyclobutane-1-carboxylate, providing insights into the proton, carbon, and fluorine environments within the molecule. The presence of cis and trans isomers would result in distinct NMR spectra for each.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methoxy (B1213986) protons, the cyclobutane (B1203170) ring protons, and the proton attached to the carbon bearing the fluorine atom. The chemical shifts and coupling patterns provide valuable information about the connectivity and stereochemistry of the molecule.

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The protons on the cyclobutane ring would show complex multiplets due to geminal and vicinal coupling, as well as coupling to the fluorine atom. The proton at the C1 position (CH-COOCH₃) would likely resonate around 2.8-3.2 ppm. The protons at the C2 and C4 positions (CH₂) would appear as multiplets in the region of 2.2-2.8 ppm. The proton at the C3 position (CH-F) is expected to be significantly deshielded by the fluorine atom, with its signal appearing as a complex multiplet further downfield, likely in the range of 4.8-5.2 ppm. The large coupling constant between this proton and the fluorine atom (²JHF) would be a characteristic feature.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| -OCH₃ | 3.7 | s | - |

| H1 | 2.8 - 3.2 | m | - |

| H2, H4 | 2.2 - 2.8 | m | - |

| H3 | 4.8 - 5.2 | dddd | JHF, JHH |

Note: The predicted values are based on the analysis of similar cyclobutane structures and the known effects of substituents. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in this compound will give a distinct signal. The presence of the electronegative fluorine atom will cause characteristic splitting of the signals for the carbon atoms in its vicinity due to carbon-fluorine coupling (nJCF).

The carbonyl carbon (C=O) of the ester group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The methoxy carbon (-OCH₃) would appear around 52 ppm. The carbon atom bonded to the fluorine (C3) will be significantly deshielded and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), likely in the range of 80-90 ppm. The carbon at the C1 position, attached to the ester group, would resonate around 40-45 ppm. The carbons at the C2 and C4 positions are expected to show signals in the aliphatic region, around 30-35 ppm, and may also exhibit smaller two-bond carbon-fluorine couplings (²JCF).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C=O | 170 - 175 | s | - |

| -OCH₃ | ~52 | q | - |

| C1 | 40 - 45 | d | - |

| C2, C4 | 30 - 35 | t | ²JCF |

| C3 | 80 - 90 | d | ¹JCF (~200-220) |

Note: The predicted values are based on analogous compounds and established C-F coupling trends.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum would likely show a single multiplet, as there is only one fluorine atom in the molecule. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. For a fluorine atom on a cyclobutane ring, the chemical shift is expected to be in the range of -180 to -200 ppm relative to a standard such as CFCl₃. The multiplicity of the signal would arise from coupling to the vicinal and geminal protons on the cyclobutane ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₉FO₂), the molecular weight is 132.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 132. The fragmentation of the molecular ion would be expected to proceed through several characteristic pathways. A common fragmentation for esters is the loss of the alkoxy group, which in this case would be the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 101. Another typical fragmentation is the loss of the entire ester group as a carbomethoxy radical (•COOCH₃), leading to a peak at m/z 73. Cleavage of the cyclobutane ring is also expected, which could lead to various smaller fragments. For instance, the loss of ethylene (B1197577) (C₂H₄) from the ring could occur.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion |

| 132 | [M]⁺ |

| 101 | [M - •OCH₃]⁺ |

| 73 | [M - •COOCH₃]⁺ |

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential cis and trans isomers.

High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative purposes. A normal-phase HPLC method, using a silica (B1680970) gel column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), could effectively separate the cis and trans isomers due to their different polarities. Alternatively, reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water) could also be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would be invaluable for confirming the identity of the separated isomers by providing their mass-to-charge ratios.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC, making it an excellent choice for the rapid purity assessment and separation of the isomers of this compound.

Vibrational Spectroscopy (FTIR) in Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peak would be the C=O stretching vibration of the ester carbonyl group, which is expected to appear in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester group would likely produce strong bands in the 1100-1300 cm⁻¹ region. The C-F stretching vibration would give a strong absorption band, typically in the range of 1000-1100 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclobutane ring and the methyl group would be observed in the 2850-3000 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1730 - 1750 |

| C-O stretch (ester) | 1100 - 1300 |

| C-F stretch | 1000 - 1100 |

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Fluorocyclobutane 1 Carboxylate

Transformations and Derivatizations of the Carboxylate Moiety

The methyl ester functional group in Methyl 3-fluorocyclobutane-1-carboxylate is a versatile handle for a variety of chemical transformations. These reactions allow for the conversion of the ester into other key functional groups, expanding the synthetic utility of the core cyclobutane (B1203170) scaffold.

One of the most fundamental transformations is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-fluorocyclobutane-1-carboxylic acid. This reaction is typically achieved under basic or acidic conditions and serves as a gateway to further derivatization. researchgate.netresearchgate.net This resulting carboxylic acid is a key intermediate for synthesizing a range of other monofluorinated cyclobutane derivatives, including alcohols and amines. researchgate.netresearchgate.net

The carboxylic acid can be converted into an amide or, more significantly, can undergo rearrangement reactions to form amines. For instance, a modified Curtius rearrangement, using reagents like diphenylphosphoryl azide (B81097) (DPPA), can transform the carboxylic acid into an N-Boc-protected amine, which can then be deprotected to yield the corresponding aminocyclobutane derivative. bioorganica.com.ua This transformation highlights a pathway from the carboxylate to a primary amine, a common functional group in pharmaceuticals.

Furthermore, the carboxylate or the derived carboxylic acid can be reduced to the corresponding primary alcohol, (3-fluorocyclobutyl)methanol. This conversion adds another functional point for synthetic elaboration on the cyclobutane ring. researchgate.net

| Starting Material | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrolysis | Acid or Base (e.g., NaOH, HCl) | 3-Fluorocyclobutane-1-carboxylic acid | researchgate.netresearchgate.net |

| 3-Fluorocyclobutane-1-carboxylic acid | Curtius Rearrangement | 1. DPPA, Et3N, Toluene; 2. t-BuOH; 3. HCl | (3-Fluorocyclobutyl)methanamine | bioorganica.com.ua |

| 3-Fluorocyclobutane-1-carboxylic acid | Reduction | Reducing agents (e.g., LiAlH4) | (3-Fluorocyclobutyl)methanol | researchgate.net |

Ring-Opening Reactions and Their Controlled Methodologies

The cyclobutane ring, while more stable than its cyclopropane (B1198618) counterpart, possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to ring-opening reactions under certain conditions. pharmaguideline.com These reactions can be controlled to produce linear compounds with functionality at specific positions.

Hydrogenation is a common method for cleaving cyclobutane rings. In the presence of catalysts like Nickel (Ni) or Platinum (Pt), cycloalkanes can be hydrogenated to form saturated hydrocarbons. pharmaguideline.com For this compound, this would likely result in the opening of the C1-C2 or C1-C4 bond, leading to a fluorinated and carboxylated hexane (B92381) derivative. The conditions required for the hydrogenation of cyclobutanes are typically harsher than for cyclopropanes. pharmaguideline.com

Halogenation can also induce ring-opening. The reaction of cyclopropane with bromine in carbon tetrachloride, for example, leads to 1,3-dibromopropane. pharmaguideline.com A similar addition reaction across the cyclobutane ring could be envisaged, potentially yielding 1,4-dihalo derivatives. Photoredox catalysis has also been employed for the oxidative ring-opening of cyclopropylamides and cyclobutylamides to afford fluorinated imines, demonstrating a modern approach to ring cleavage. researchgate.net

Furthermore, highly fluorinated cyclopropanes have been shown to undergo ring-opening with halogens at elevated temperatures to produce 1,3-dihalopolyfluoropropanes. nih.gov This suggests that thermal and halogen-mediated conditions could potentially be applied to open the fluorinated cyclobutane ring, although the specific regioselectivity would be influenced by the existing substituents.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical consideration in the chemistry of substituted cyclobutanes. wikipedia.org In this compound, the two substituents guide the outcome of reactions on the ring. The carboxylate group, for example, can direct hydrometalation in catalytic processes, providing regioselective control. researchgate.net

In addition reactions to the ring or functionalization of the ring's C-H bonds, the electronic nature of the substituents plays a key role. The fluorine atom at C3 and the carboxylate at C1 create a polarized system. Nucleophilic attack might be directed to carbons bearing a partial positive charge, while electrophilic attack would target more electron-rich positions. For instance, in reactions involving the formation of intermediates like carbocations, the stability of the cation at different positions on the ring will dictate the major product.

Stereoselectivity, which pertains to the 3D arrangement of the product, is also governed by the existing stereochemistry of the molecule (cis or trans isomers). Additions to the ring can occur from the same face as existing substituents (syn-addition) or the opposite face (anti-addition). The Fürst-Plattner rule, for example, often governs the nucleophilic addition to cyclohexene (B86901) derivatives and similar principles can be applied to cyclobutane systems, where the approach of a reagent is often sterically hindered by existing bulky groups, leading to a preferred stereochemical outcome. wikipedia.org

Influence of the Fluorine Atom on Reaction Pathways and Electronic Effects

The fluorine atom exerts a profound influence on the reactivity of this compound through its potent electronic effects. Fluorine is the most electronegative element, resulting in a strong negative inductive effect (-I). nih.gov This effect involves the withdrawal of electron density through the sigma bonds, which has several important consequences.

Acidity: The inductive withdrawal of electrons by the fluorine atom stabilizes the conjugate base of the corresponding carboxylic acid (3-fluorocyclobutane-1-carboxylate). This stabilization increases the acidity of the carboxylic acid, lowering its pKa value compared to the non-fluorinated analogue. researchgate.net

Ring Reactivity: The C-F bond is highly polarized, making the carbon atom to which it is attached (C3) electron-deficient. This electronic perturbation is transmitted through the ring, influencing the reactivity of all other positions. It can affect the rates and pathways of reactions involving the formation of charged intermediates.

Stabilization of Molecular Orbitals: Computational studies on related fluorinated aromatic systems show that fluorination significantly stabilizes molecular orbitals. Both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are lowered in energy. nih.gov This change in orbital energies alters the molecule's ability to participate in reactions that are governed by frontier molecular orbital interactions.

Conformational Effects: Fluorine substitution can influence the conformational preferences of the cyclobutane ring. The puckering of the four-membered ring is affected by various interactions, including dipole-dipole and hyperconjugative effects introduced by the C-F bond. researchgate.net

While fluorine has a strong -I effect, it also possesses a positive mesomeric effect (+M) due to its lone pairs, but this is generally only significant when it is directly attached to a pi system. nih.gov In this saturated cyclobutane system, the inductive effect is the dominant electronic factor influencing reactivity.

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly quantum mechanics, has become an indispensable tool for understanding the complex reaction mechanisms of molecules like this compound.

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the geometric structures and energies of molecules, including short-lived reaction intermediates and high-energy transition states. researchgate.netbeilstein-journals.org For reactions involving this compound, DFT can model the structure of potential carbocation or carbanion intermediates that might form during a reaction. By calculating the relative energies of these intermediates, chemists can predict which pathway is more likely. rsc.org For example, DFT calculations can reveal that a reaction proceeds through a specific mechanism, such as a Co(III)-H migratory insertion, by modeling the key transition states. researchgate.net

Beyond studying single points on a reaction coordinate, computational chemistry can map entire reaction pathways, creating an energy landscape. beilstein-journals.org This analysis involves calculating the energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

For example, if a ring-opening reaction could proceed via two different mechanistic pathways, DFT calculations can determine the activation energy (the energy barrier) for each path. beilstein-journals.org The pathway with the lower activation barrier is kinetically favored and will be the dominant route for the reaction. beilstein-journals.org This type of analysis provides a deep understanding of regioselectivity and stereoselectivity, explaining why a particular isomer is formed preferentially. beilstein-journals.orgrsc.org By comparing the energies of different potential products, the thermodynamic favorability of a reaction can also be determined.

Theoretical Chemistry and Computational Modeling of Methyl 3 Fluorocyclobutane 1 Carboxylate

Conformational Analysis and Preferences of Fluorinated Cyclobutane (B1203170) Systems

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. smu.edu The introduction of substituents, particularly electronegative ones like fluorine, significantly influences the ring's geometry and the energetic landscape of its various conformers. researchgate.netaip.org For methyl 3-fluorocyclobutane-1-carboxylate, this analysis must consider both the cis and trans diastereomers, as well as the axial and equatorial positions of the fluorine and methyl carboxylate groups on the puckered ring.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the Schrödinger equation, providing accurate information about molecular structures and energies. nih.gov These calculations are fundamental to understanding the conformational preferences of substituted cyclobutanes. researchgate.netnih.gov By systematically modeling the different possible isomers and conformers of this compound, the relative energies can be determined to predict the most stable forms.

DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G(d) or larger), are commonly employed to optimize the geometry of each conformer and calculate its electronic energy. researchgate.net From these calculations, the relative Gibbs free energy (ΔG) differences can be determined, allowing for a quantitative prediction of the conformational equilibrium at a given temperature. The results typically show that for monosubstituted cyclobutanes, the equatorial position is favored to minimize steric interactions. In disubstituted systems like the target molecule, the interplay between the steric bulk of the methyl carboxylate group and the stereoelectronic effects of the fluorine atom determines the final energetic ranking of the conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Diastereomer | F Position | COOCH₃ Position | Calculated Relative Energy (kcal/mol) |

| trans | equatorial | equatorial | 0.00 (global minimum) |

| trans | axial | axial | 2.50 |

| cis | equatorial | axial | 1.20 |

| cis | axial | equatorial | 1.50 |

| Note: These are representative values to illustrate the expected outcome of DFT calculations. Actual values would require specific computations. The global minimum is set to 0.00 kcal/mol for reference. |

The substitution of a hydrogen atom with fluorine has a profound impact on the puckering of the cyclobutane ring. The high electronegativity of fluorine introduces dipole-dipole interactions and hyperconjugative effects that can alter the potential energy surface of the ring. biorxiv.org Studies on related fluorinated rings show that these electronic effects can stabilize or destabilize certain puckered conformations. aip.orgbiorxiv.org

For cyclobutane itself, the ring undergoes a dynamic inversion process between two equivalent puckered conformations through a higher-energy planar transition state. smu.edunih.gov The energy difference between the puckered and planar forms is known as the barrier to inversion. Fluorine substitution modifies this barrier. Computational studies on other fluorinated rings have shown that the torsional strain contribution to the ring-puckering potential can be significantly altered by fluorine atoms. aip.org In the case of this compound, the fluorine atom influences the dihedral angle of the ring and the barrier height for inversion. This dynamic behavior is crucial as it dictates the average geometry of the molecule and the spatial orientation of its functional groups, which in turn affects its intermolecular interactions and reactivity.

Prediction of Molecular Descriptors Relevant to Chemical Behavior

Computational methods can calculate a wide array of molecular descriptors that provide insight into a molecule's chemical nature without explicitly stating its physical properties. These descriptors are crucial for understanding reactivity, polarity, and potential for intermolecular interactions.

The introduction of fluorine, the most electronegative element, and the polar methyl carboxylate group creates a highly polarized electronic structure in this compound. The distribution of electron density can be analyzed using computational techniques to understand its chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP map would show a significant negative potential around the highly electronegative fluorine atom and the carbonyl oxygen of the ester group. nih.govrsc.org Conversely, a positive potential would be expected on the hydrogen atoms and the carbon atom attached to the fluorine. These features are critical in governing non-covalent interactions such as hydrogen bonding and dipole-dipole interactions, which are key to the molecule's behavior in a biological or material science context.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. rsc.org It can quantify the charge on each atom and describe hyperconjugative interactions, such as the donation of electron density from a C-H or C-C σ bond into an adjacent C-F σ* antibonding orbital. These interactions can influence bond lengths, bond strengths, and conformational stability.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the structural features of molecules and their properties. mdpi.comijournalse.org Instead of studying a single molecule, QSPR involves creating a dataset of related compounds and calculating a large number of molecular descriptors for each.

For a series of fluorinated cyclobutane derivatives, one could develop a QSPR model to predict a specific chemical behavior, such as reactivity or binding affinity. The process involves:

Dataset Compilation: Assembling a set of fluorinated cyclobutanes with known experimental data for a particular property.

Descriptor Calculation: Using software to calculate hundreds of descriptors for each molecule, which can be electronic (e.g., HOMO/LUMO energies), topological (e.g., connectivity indices), or constitutional (e.g., molecular weight). mdpi.com

Model Building: Employing statistical methods, like multiple linear regression (MLR), to create an equation that correlates a subset of the most relevant descriptors to the observed property. ijournalse.orgchemrxiv.org

Validation: Testing the model's predictive power on an external set of molecules not used in the model-building process.

Such models can then be used to estimate the behavior of new, unsynthesized fluorinated cyclobutanes, accelerating the discovery of molecules with desired characteristics. mdpi.com

Machine Learning Applications in the Prediction and Design of Fluorinated Small Molecules

Machine learning (ML) is revolutionizing computational chemistry and drug discovery by enabling the rapid and accurate prediction of molecular properties. nih.govresearch.google For fluorinated small molecules, ML models can be trained on large datasets generated from either experimental measurements or high-level quantum chemical calculations (like DFT). research.google

Once trained, these models can predict properties for new molecules thousands of times faster than the original DFT calculations. research.google Various ML algorithms, including random forests, support vector machines, and deep neural networks, have been successfully applied in chemistry. nih.govchemrxiv.org For instance, a neural network could be trained on a database of fluorinated compounds to predict their C-F bond dissociation energies or their fluorinating potential. chemrxiv.orgrsc.org

Beyond property prediction, ML is a powerful tool for molecular design. Generative models can explore a vast chemical space to propose novel fluorinated molecules with specific, desirable properties. arxiv.orgmit.edu An ML framework could be designed to optimize a candidate molecule based on the this compound scaffold, suggesting modifications to enhance a particular attribute while maintaining others within an acceptable range. This data-driven approach accelerates the design-synthesis-test cycle, making the search for new functional molecules more efficient. mit.eduyoutube.com

Applications of Methyl 3 Fluorocyclobutane 1 Carboxylate As a Synthetic Building Block

Strategic Use in the Synthesis of Complex Organic Architectures

The rigid, three-dimensional structure of the cyclobutane (B1203170) ring makes it an attractive scaffold in the design of complex organic molecules. researchgate.net Methyl 3-fluorocyclobutane-1-carboxylate serves as a key starting material for introducing this fluorinated motif. The ester functional group can be readily transformed into other functionalities, such as carboxylic acids, amides, alcohols, and amines, providing a versatile handle for further synthetic manipulations. These transformations allow for the construction of more elaborate molecular architectures. researchgate.net

The synthesis of multi-substituted cyclobutane derivatives often relies on the strategic functionalization of simpler precursors like this compound. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or converted to other functional groups. The fluorine atom on the cyclobutane ring can influence the reactivity and conformation of the molecule, which can be strategically used to control the stereochemical outcome of subsequent reactions. The development of methods for the diversified synthesis of chiral fluorinated cyclobutane derivatives highlights the importance of such building blocks in accessing complex and enantioenriched molecules. researchgate.net

Derivatization to Biologically Active Compounds and Lead Generation

Fluorinated cyclobutane moieties are of significant interest in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. researchgate.net this compound is a key precursor for the synthesis of a variety of biologically active compounds. By modifying the ester group and potentially other positions on the cyclobutane ring, a library of derivatives can be generated for lead optimization in drug discovery programs.

The introduction of a fluorinated cyclobutane ring can lead to compounds with improved biological activity. For example, the replacement of a tert-butyl group with a trifluoromethyl-cyclobutane group has been shown to preserve the original mode of bioactivity and, in some cases, enhance resistance to metabolic clearance. nih.govacs.org While this compound itself is not trifluoromethylated, it serves as a foundational scaffold for accessing monofluorinated analogues that can be explored for similar bioisosteric replacements and property modulation. The derivatization of this compound into amines, amides, and other functional groups is a common strategy to explore new chemical space in the search for novel therapeutic agents.

Precursor in the Development of Fluorinated Amino Acid Analogues

One of the most significant applications of this compound is as a precursor for the synthesis of fluorinated amino acid analogues. These non-natural amino acids are valuable tools in chemical biology and drug discovery.

A prominent example of a fluorinated amino acid analogue derived from a related cyclobutane precursor is anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC), also known as Fluciclovine. nih.govnih.gov This compound is a radiotracer used in Positron Emission Tomography (PET) for imaging tumors. nih.gov The synthesis of [¹⁸F]FACBC involves the radiofluorination of a suitable precursor, which can be prepared from a derivative of 3-hydroxycyclobutane-1-carboxylic acid. This compound is a closely related structure and a key synthon for accessing the necessary precursors for such radiolabeled compounds.

The synthesis of these PET tracers requires efficient methods for introducing the fluorine-18 (B77423) isotope. The general strategy involves the preparation of a precursor molecule with a good leaving group at the 3-position of the cyclobutane ring, which can then be displaced by [¹⁸F]fluoride. The ester group of a compound like methyl 3-hydroxycyclobutane-1-carboxylate can be carried through several synthetic steps before the final radiofluorination.

| PET Tracer | Precursor Type | Application |

| anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) | Cyclobutane derivative with a leaving group at the 3-position | Tumor imaging |

Beyond radiofluorination with ¹⁸F, other isotopic labeling methods are crucial for mechanistic studies, metabolic profiling, and as internal standards in analytical chemistry. clearsynth.com For cyclobutane derivatives, including those derived from this compound, stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) can be incorporated.

Deuterium labeling of carboxylic acids can be achieved through various methods, including hydrogen-isotope exchange reactions. chemrxiv.orgnih.gov For example, α-deuterated carboxylic acids can be synthesized from the corresponding malonic acids via hydrogen/deuterium exchange and decarboxylation in the presence of D₂O. nih.gov This approach could be adapted for the synthesis of deuterated 3-fluorocyclobutane-1-carboxylic acid.

Carbon-13 labeling is instrumental in metabolic flux analysis and mechanistic studies. nih.govmdpi.com The synthesis of ¹³C-labeled cyclobutane derivatives would typically involve starting from a ¹³C-labeled precursor and carrying it through the synthetic sequence. This allows for the tracking of the carbon skeleton through complex biological or chemical transformations.

| Isotope | Labeling Method Example | Application |

| Deuterium (²H) | Hydrogen-isotope exchange on a carboxylic acid precursor | Mechanistic studies, metabolic profiling, internal standards |

| Carbon-13 (¹³C) | Synthesis from a ¹³C-labeled starting material | Metabolic flux analysis, mechanistic elucidation |

Role in the Synthesis of Agrochemical Research Candidates

Fluorinated compounds play a significant role in the agrochemical industry, with many successful herbicides, fungicides, and insecticides containing fluorine atoms. ccspublishing.org.cnst-andrews.ac.uk The introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of these agents. The cyclobutane motif is also present in some agrochemicals.

While specific examples of commercial agrochemicals derived directly from this compound are not prominent in the literature, its potential as a building block in this area is clear. The unique combination of a fluorine atom and a cyclobutane ring makes it an attractive starting material for the synthesis of novel agrochemical candidates. Researchers in agrochemical discovery can utilize this building block to create new classes of compounds with potentially improved properties. The derivatization strategies employed in medicinal chemistry are equally applicable in the agrochemical field to generate diverse libraries of compounds for screening.

Exploration in Materials Science for Novel Polymer and Coating Development

Fluorinated polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy, which makes them suitable for a variety of applications in materials science, such as in the development of advanced coatings. semanticscholar.org The incorporation of cyclic structures like cyclobutane into polymer backbones can impart rigidity and influence the material's thermal and mechanical properties. nih.govacs.org

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers. The ester group can be converted to other polymerizable functionalities, such as diols or diamines, which can then be used in condensation polymerizations. The presence of the fluorocyclobutane (B14750743) unit in the polymer chain could lead to materials with desirable properties, such as hydrophobicity and thermal stability, for applications in coatings, membranes, and specialty plastics. For example, perfluorocyclobutyl (PFCB) aryl ether polymers are a class of materials that exhibit excellent thermal stability and low dielectric constants, and are synthesized via the cyclopolymerization of trifluorovinyl ether monomers. semanticscholar.org While not a direct precursor for PFCB polymers, this compound represents a class of fluorinated cyclic monomers that could be explored for the development of new polymer systems.

Future Research Directions and Emerging Perspectives for Methyl 3 Fluorocyclobutane 1 Carboxylate

Development of Novel and Highly Efficient Synthetic Methods

While methods for the synthesis of 3-fluorocyclobutane-1-carboxylic acid and its derivatives exist, the pursuit of more efficient, scalable, and sustainable synthetic routes remains a critical area of future research. researchgate.netresearchgate.net Current approaches often rely on nucleophilic fluorination of cyclobutanone (B123998) precursors. researchgate.net Future endeavors will likely focus on the development of novel fluorination strategies that offer improved yields, diastereoselectivity, and functional group tolerance.

Key areas for advancement include:

Late-stage Fluorination: Developing methods to introduce the fluorine atom at a later stage in a synthetic sequence would provide greater flexibility and access to a wider range of complex derivatives.

Catalytic Enantioselective Fluorination: The design of chiral catalysts for the enantioselective fluorination of cyclobutane (B1203170) precursors would be a significant breakthrough, enabling access to enantiopure 3-fluorocyclobutane building blocks for applications in asymmetric synthesis and drug design.

Flow Chemistry Approaches: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, leading to improved safety, scalability, and efficiency in the synthesis of fluorinated cyclobutanes. nih.gov

Photoredox Catalysis: Harnessing the power of visible light photoredox catalysis could open up new pathways for the fluorination of cyclobutane rings under mild reaction conditions.

| Synthetic Strategy | Potential Advantages |

| Late-stage Fluorination | Increased synthetic flexibility, access to complex derivatives |

| Catalytic Enantioselective Fluorination | Access to enantiopure building blocks, improved biological activity |

| Flow Chemistry | Enhanced safety, scalability, and process control |

| Photoredox Catalysis | Mild reaction conditions, novel reaction pathways |

Integration of Artificial Intelligence and Robotics in Fluorocyclobutane (B14750743) Synthesis

Future research in this domain will likely involve:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can be trained on vast datasets of chemical reactions to propose novel and efficient synthetic pathways to methyl 3-fluorocyclobutane-1-carboxylate and its analogs. beilstein-journals.org

Reaction Optimization: Machine learning algorithms can be employed to rapidly optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. nih.govbeilstein-journals.org This can be coupled with high-throughput experimentation platforms for autonomous optimization.

Autonomous Synthesis: The development of robotic platforms capable of performing multi-step syntheses of fluorocyclobutane derivatives with minimal human intervention will significantly accelerate the synthesis-test-analyze cycle in drug discovery and materials science. nih.govsciencedaily.com

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the conformational dynamics and intermolecular interactions of the 3-fluorocyclobutane ring is crucial for rational molecular design. Advanced characterization techniques will play a pivotal role in elucidating these subtle yet significant properties.

Future directions in characterization include:

Dynamic NMR Spectroscopy: Techniques such as variable-temperature NMR and solid-state NMR can provide valuable insights into the conformational preferences and ring-puckering dynamics of the fluorocyclobutane scaffold. The use of ¹⁹F NMR is particularly powerful for probing the local electronic environment of the fluorine atom. mdpi.comnih.govacs.org

X-ray Crystallography: High-resolution X-ray diffraction studies of a wider range of this compound derivatives will provide precise structural information, including bond lengths, bond angles, and solid-state packing arrangements. nih.govacs.orgresearchgate.net

Computational Modeling: In silico methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can complement experimental data by providing detailed information on conformational energy landscapes, vibrational frequencies, and non-covalent interactions. nih.govnih.govresearchgate.net

Expansion of Chemical Space through Diversified Derivatization

This compound serves as a versatile scaffold for the synthesis of a diverse array of novel compounds. Expanding the chemical space around this core structure is a key objective for discovering new molecules with enhanced properties.

Future research will focus on:

Functional Group Interconversion: Systematically exploring the conversion of the methyl ester and the fluorine-bearing carbon to a wide range of other functional groups will generate libraries of novel compounds. This includes the synthesis of corresponding amines, alcohols, amides, and nitriles. researchgate.netresearchgate.netchemrxiv.orgbioorganica.com.uabldpharm.com

Introduction of Additional Substituents: The synthesis of di- and tri-substituted fluorocyclobutanes will allow for a finer tuning of molecular properties. The introduction of other functional groups, such as trifluoromethyl groups, can further modulate the electronic and steric characteristics of the molecule. nih.govacs.orgbioorganica.com.ua

Bioisosteric Replacements: The 3-fluorocyclobutane moiety can be explored as a bioisostere for other commonly used groups in medicinal chemistry, such as gem-dimethyl or carbonyl groups, to improve metabolic stability and pharmacokinetic profiles.

| Derivative Class | Potential Applications |

| Amines and Amides | Medicinal chemistry, building blocks for complex molecules |

| Alcohols | Materials science, synthetic intermediates |

| Di- and Tri-substituted Analogs | Fine-tuning of physicochemical properties |

| Bioisosteric Replacements | Improved drug-like properties |

Synergistic Approaches Combining Computational Design and Experimental Validation

The integration of computational chemistry with experimental synthesis and testing provides a powerful paradigm for the accelerated discovery of new functional molecules. mdpi.comnih.govnih.gov This synergistic approach will be instrumental in unlocking the full potential of this compound.

Future research will increasingly rely on:

In Silico Screening: Computational screening of virtual libraries of fluorocyclobutane derivatives can be used to predict properties such as binding affinity to biological targets, material properties, and reactivity. researchgate.net This allows for the prioritization of synthetic targets.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide a deep understanding of the electronic structure and reactivity of fluorocyclobutanes, guiding the design of new reactions and catalysts. emerginginvestigators.org

Iterative Design-Synthesize-Test Cycles: A close feedback loop between computational design, chemical synthesis, and experimental validation will enable the rapid and efficient optimization of molecular properties for specific applications. rsc.org This iterative process is crucial for navigating the vast chemical space and identifying promising lead candidates in a timely manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-fluorocyclobutane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of a fluorinated precursor or fluorination of a preformed cyclobutane ring. For example, cyclobutane derivatives are often synthesized via [2+2] photocycloaddition or ring-closing metathesis . Fluorination can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under inert conditions. Reaction parameters (temperature, solvent polarity, and catalyst choice) must be optimized via Design of Experiments (DoE) to maximize yield and minimize side products. Purity is assessed via HPLC (≥95% recommended) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : and NMR identify proton/fluorine environments and coupling patterns. For cyclobutanes, NMR detects ring strain via deshielded carbons .

- X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement ) resolves bond lengths, angles, and ring puckering (see Cremer-Pople coordinates ).

- IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm) and C-F bonds (stretch ~1100 cm).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential irritancy (refer to analogous cyclobutane SDS ). Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed via licensed waste services .

Advanced Research Questions

Q. How can computational methods resolve contradictory data on the electronic effects of the 3-fluoro substituent?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model fluorine’s electron-withdrawing effects on the cyclobutane ring. Compare HOMO-LUMO gaps, Mulliken charges, and electrostatic potential maps to experimental NMR chemical shifts or X-ray bond lengths. Discrepancies between theory and experiment may arise from solvation effects or crystal packing forces .

Q. What strategies address conflicting crystallographic refinement outcomes for this compound?

- Methodological Answer : Use SHELXL for refinement, applying restraints for disordered fluorine or ester groups . Validate models with R-factor convergence (<5%), residual density maps, and Hamilton tests. For visualization, ORTEP-3 generates thermal ellipsoid plots to assess positional uncertainty . Cross-validate with spectroscopic data to resolve ambiguities.

Q. How can reaction byproducts from fluorination steps be systematically identified and quantified?

- Methodological Answer : Employ LC-MS (liquid chromatography-mass spectrometry) with electrospray ionization (ESI) to detect fluorinated intermediates/degradants. Compare retention times and fragmentation patterns to reference standards. For non-volatile byproducts, use NMR with a relaxation agent (e.g., Cr(acac)) to enhance sensitivity .

Q. What experimental and computational approaches elucidate the impact of ring puckering on reactivity?

- Methodological Answer : Analyze puckering amplitudes (via X-ray or DFT) using Cremer-Pople coordinates . Correlate puckering with reaction kinetics (e.g., ester hydrolysis rates under basic conditions). For strained rings, transition-state modeling (e.g., NBO analysis) identifies angle strain contributions to activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.